molecular formula C6H12O<br>C6H12O<br>CH3COCH2CH(CH3)2 B128772 4-Methyl-2-pentanone CAS No. 108-10-1

4-Methyl-2-pentanone

Cat. No.: B128772
CAS No.: 108-10-1
M. Wt: 100.16 g/mol
InChI Key: NTIZESTWPVYFNL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl isobutyl ketone (MIBK) is primarily used as a solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose . It is also used as an extracting agent for heavy metals, antibiotics, and lubricating oils . Therefore, its primary targets are these substances where it acts as a dissolving agent or medium for extraction.

Mode of Action

MIBK interacts with its targets by dissolving them, thereby facilitating their application (in the case of paints, varnishes, etc.) or extraction (in the case of heavy metals and antibiotics). It is also used in the synthesis of other compounds. For instance, a functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase .

Biochemical Pathways

MIBK can be produced via a three-step process using acetone as the starting material. Self-condensation, a type of aldol reaction, produces diacetone alcohol, which readily dehydrates to give 4-methylpent-3-en-2-one (commonly, mesityl oxide). Mesityl oxide is then hydrogenated to give MIBK .

Result of Action

The primary result of MIBK’s action is the dissolution of various substances, facilitating their application or extraction. Acute exposure may cause irritation, weakness, headache, nausea, lightheadedness, vomiting, dizziness, and incoordination . Chronic exposure can cause nausea, headache, burning in the eyes, weakness, insomnia, intestinal pain, and slight enlargement of the liver .

Action Environment

MIBK is a volatile compound that readily evaporates into the atmosphere . Its action as a solvent or extracting agent is influenced by environmental factors such as temperature and pressure. It has quite low solubility in water, making it useful for liquid-liquid extraction . It is also stable under acidic and basic conditions .

Preparation Methods

4-Methyl-2-pentanone can be synthesized through several methods:

Chemical Reactions Analysis

4-Methyl-2-pentanone undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in substitution reactions where the ketone group is replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for substitution reactions. Major products formed from these reactions include alcohols, acids, and substituted ketones .

Scientific Research Applications

4-Methyl-2-pentanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methyl-2-pentanone can be compared with other similar compounds such as:

  • Methyl isopropyl ketone
  • 2-Pentanone
  • Diisobutyl ketone
  • 2-Methylpentan-4-ol

Unlike other common ketone solvents like acetone and methyl ethyl ketone, methyl isobutyl ketone has low solubility in water, making it useful for liquid-liquid extraction. It has a similar polarity to ethyl acetate but offers greater stability towards aqueous acid and base .

Properties

IUPAC Name

4-methylpentan-2-one
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InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3
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InChI Key

NTIZESTWPVYFNL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CC(=O)C
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Molecular Formula

C6H12O, Array
Record name METHYL ISOBUTYL KETONE
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DSSTOX Substance ID

DTXSID5021889
Record name 4-Methyl-2-pentanone
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Molecular Weight

100.16 g/mol
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Physical Description

Methyl isobutyl ketone appears as a clear colorless liquid with a pleasant odor. Flash point 73 °F. Less dense than water. Vapors heavier than air., Colorless liquid with a pleasant odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a fruity, ethereal odour, Colorless liquid with a pleasant odor.
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Boiling Point

243 to 244 °F at 760 mmHg (NTP, 1992), 115.7 °C, 116.50 °C. @ 760.00 mm Hg, 117-118 °C, 242 °F
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Flash Point

73 °F (NTP, 1992), 23 °C, 64 °F (18 °C) (Closed cup), 14 °C c.c., 64 °F
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Solubility

1 to 5 mg/mL at 70 °F (NTP, 1992), Water/air, blood/air, oil (olive oil)/air, oil/water, and oil/blood partition (or solubility) coefficients of methyl isobutyl ketone were measured by vial-equilibration in combination with gas chromatography. Partition coefficients for methyl isobutyl ketone: water/air: 79; blood/air: 90; oil/air: 926. The blood/air partition coefficients for ketones are almost in the same range as the water/air, irrespective of the oil/air partition coefficients., In water, 19,000 mg/L at 25 °C, Slightly soluble in water, Miscible with ethanol, ether, acetone, benzene; soluble in chloroform, Miscible with most organic solvents, 19 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.91, miscible with alcohol, ether, and to 1 ml in 50 ml of water, 2%
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Density

0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7965 g/cu cm at 25 °C, Density: 0.8042 at 20 °C/20 °C, Bulk density: 6.68 lb/gal at 20 °C, Relative density (water = 1): 0.80, 0.796-0.799, 0.80
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45
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Vapor Pressure

5 mmHg at 67.5 °F ; 10 mmHg at 86.0 °F (NTP, 1992), 19.9 [mmHg], 19.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 16 mmHg
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Color/Form

Liquid, Colorless liquid

CAS No.

108-10-1
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Melting Point

-120.5 °F (NTP, 1992), -85 °C, -84 °C, -84.7 °C, -120 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-pentanone
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4-Methyl-2-pentanone
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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of methyl isobutyl ketone?

A1: Methyl isobutyl ketone (MIBK) has the molecular formula C6H12O and a molecular weight of 100.16 g/mol. Its structure is characterized by a ketone functional group (C=O) attached to a four-carbon chain with a methyl (CH3) and an isobutyl ((CH3)2CHCH2) group.

Q2: What are the different production routes for methyl isobutyl ketone?

A2: MIBK can be produced through several routes:

  • Three-step process: This traditional method involves the conversion of acetone to diacetone alcohol, followed by dehydration to mesityl oxide, and finally, selective hydrogenation to MIBK. [, ]
  • One-step process: This method utilizes acetone and hydrogen as starting materials and employs a specialized catalyst for direct conversion to MIBK. [, , ]
  • Catalytic distillation: This process combines reaction and separation in a single unit, enhancing efficiency and potentially reducing costs. [, ]

Q3: What factors influence the selectivity of methyl isobutyl ketone production?

A4: Catalyst selection, reaction temperature, pressure, and the hydrogen/acetone ratio significantly influence the selectivity of MIBK production. For instance, Pd/HZSM-5 catalysts exhibit high selectivity towards MIBK when used in the hydrogenation of acetone. [] The presence of copper in PdCu/MgAl(O) catalysts has been shown to inhibit the formation of unwanted hydrogenated byproducts, further improving MIBK selectivity. []

Q4: What are the primary industrial applications of methyl isobutyl ketone?

A4: MIBK's excellent solvating properties make it a valuable solvent for various applications, including:

  • Surface coatings: It dissolves various resins and polymers, making it suitable for paints, lacquers, and varnishes. [, ]
  • Industrial extraction: Its ability to selectively extract certain compounds from mixtures makes it useful in various industries, such as pharmaceutical and chemical processing. [, , ]
  • Chemical intermediate: MIBK serves as a building block for synthesizing other valuable chemicals, such as rubber antiozonants. []

Q5: Can methyl isobutyl ketone be used in the production of renewable fuels?

A6: Research shows promising results for using MIBK in renewable jet fuel production. One strategy involves combining MIBK with xylose, a sugar derived from lignocellulose. The process involves dehydration, aldol condensation, and hydrodeoxygenation to produce branched alkanes suitable for jet fuel. []

Q6: What are the known toxicological effects of methyl isobutyl ketone exposure?

A7: While generally considered to have low mammalian toxicity, MIBK exposure can cause adverse effects. Inhalation studies in rats and mice revealed increased incidences of renal tubule neoplasms and liver neoplasms. [] MIBK exposure also resulted in nonneoplastic lesions in the kidneys of rats. []

Q7: How can the environmental impact of methyl isobutyl ketone be mitigated?

A8: Biofiltration, a biological treatment process, has shown promise in removing MIBK from contaminated air. [] This method utilizes microorganisms immobilized on a support material to degrade MIBK into less harmful substances. Further research is needed to optimize biofiltration systems for efficient and cost-effective MIBK removal.

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